molecular formula C33H49NO7 B10772345 [4-(benzylcarbamoyloxy)-8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl] 2,2-dimethylbutanoate

[4-(benzylcarbamoyloxy)-8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl] 2,2-dimethylbutanoate

Cat. No.: B10772345
M. Wt: 571.7 g/mol
InChI Key: ZUURLVDIZFDZJT-UHFFFAOYSA-N
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Description

PMID1875346C18 is a small molecular drug known for its therapeutic applications. It is a synthetic compound with a molecular weight of 571.7 and a topological polar surface area of 6.5 . This compound has been investigated for its potential use in various medical and industrial applications.

Preparation Methods

The preparation of PMID1875346C18 involves several synthetic routes and reaction conditions. One method includes dissolving a mixture of the compound and L-ascorbic acid with a mixed solvent of dichloromethane and methanol. Hydroxypropyl methylcellulose and pluronic F-127 are then added, followed by dichloromethane to obtain a raw material solution. This solution is then subjected to supercritical fluid crystallization, where carbon dioxide is fed into a crystallization autoclave, and the solution is sprayed into the autoclave via a spray nozzle. Composite particles are separated from the solution and collected at the bottom of the autoclave, resulting in the final product .

Chemical Reactions Analysis

PMID1875346C18 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

PMID1875346C18 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it has been studied for its potential therapeutic effects on cardiovascular diseases, dyslipidemia, and multiple sclerosis . In medicine, it is being investigated as a potential treatment for myocardial infarction, pain, and coronary atherosclerosis . Additionally, it has industrial applications in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of PMID1875346C18 involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A reductase, a key enzyme in cholesterol biosynthesis. By inhibiting this enzyme, the compound reduces the production of cholesterol and other nonsterol isoprenoids, which are essential for normal cell function . This inhibition leads to a decrease in cholesterol levels and has therapeutic effects on cardiovascular diseases and other related conditions.

Comparison with Similar Compounds

PMID1875346C18 can be compared with other similar compounds, such as atorvastatin, simvastatin, and lovastatin. These compounds also inhibit 3-hydroxy-3-methylglutaryl-coenzyme A reductase and are used to lower cholesterol levels. PMID1875346C18 has unique structural features and physicochemical properties that differentiate it from these compounds. For example, it has a different molecular weight and topological polar surface area, which may influence its pharmacokinetic and pharmacodynamic properties .

Similar Compounds

  • Atorvastatin
  • Simvastatin
  • Lovastatin

Properties

Molecular Formula

C33H49NO7

Molecular Weight

571.7 g/mol

IUPAC Name

[4-(benzylcarbamoyloxy)-8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl] 2,2-dimethylbutanoate

InChI

InChI=1S/C33H49NO7/c1-6-33(4,5)31(37)40-27-16-21(3)30(41-32(38)34-19-22-10-8-7-9-11-22)26-14-12-20(2)25(29(26)27)15-13-24-17-23(35)18-28(36)39-24/h7-11,20-21,23-27,29-30,35H,6,12-19H2,1-5H3,(H,34,38)

InChI Key

ZUURLVDIZFDZJT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C(C2C1C(C(CC2)C)CCC3CC(CC(=O)O3)O)OC(=O)NCC4=CC=CC=C4)C

Origin of Product

United States

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